Home > Products > Screening Compounds P107123 > 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one
7-Methylimidazo[1,2-a]pyrazin-8(7H)-one -

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one

Catalog Number: EVT-1791612
CAS Number:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be sourced from various chemical databases and patents, which detail its synthesis and applications. Notably, it has been identified in research focused on ion channel modulation and enzyme inhibition, highlighting its relevance in pharmacology and biochemistry. The classification of this compound falls under the category of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one typically involves several key methodologies:

  1. Multicomponent Reactions: These reactions involve combining multiple reactants to form the desired product in a single step. This method is efficient for synthesizing complex structures.
  2. Condensation Reactions: In these reactions, two or more molecules combine with the elimination of a small molecule (such as water), forming a larger molecule. This is a common approach in organic synthesis.
  3. Intramolecular Cyclizations: This process involves the formation of a ring structure within a single molecule, which is crucial for building the imidazo[1,2-a]pyrazine framework.

The synthetic routes often require careful control of reaction conditions to maximize yield and purity. For instance, temperature, solvent choice, and reaction time are critical parameters that influence the outcome of the synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one can be represented as follows:

  • Molecular Formula: C7H7N3O
  • Molecular Weight: 149.15 g/mol
  • InChI Key: UJEZHQVGEMWAET-UHFFFAOYSA-N

The compound features a fused ring system consisting of an imidazole ring and a pyrazine ring, with a methyl group substituent at the 7-position. This unique arrangement contributes to its chemical properties and biological activities.

Chemical Reactions Analysis

Reactions and Technical Details

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one can participate in various chemical reactions due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles or electrophiles, allowing for substitution reactions that modify the compound's structure.
  • Electrophilic Aromatic Substitution: The aromatic nature of the rings enables electrophilic attack at various positions, leading to diverse derivatives with potentially enhanced biological activity.

These reactions are essential for developing analogs with improved efficacy or selectivity for specific biological targets.

Mechanism of Action

Process and Data

The mechanism of action for 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one primarily involves its interaction with biological targets such as enzymes or ion channels. These interactions can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Modulation of Ion Channels: It can affect ion channel behavior by stabilizing certain conformations or competing with endogenous ligands.

Understanding these mechanisms is crucial for elucidating the pharmacological effects of this compound and its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one include:

  • Melting Point: Specific melting point data may vary based on purity but is generally around moderate temperatures typical for heterocyclic compounds.
  • Solubility: The compound is expected to have moderate solubility in polar solvents due to its nitrogen content.

Chemical properties include:

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It exhibits reactivity typical of nitrogen-containing heterocycles, making it versatile for further chemical modifications.
Applications

Scientific Uses

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one has several notable applications in scientific research:

  • Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting various diseases.
  • Biological Research: The compound can be utilized in studies exploring cellular signaling pathways or metabolic processes due to its interaction with biological molecules.
Synthetic Methodologies for 7-Methylimidazo[1,2-a]pyrazin-8(7H)-one Derivatives

Cyclization Strategies Involving Chloroacetaldehyde and Pyrazine Precursors

The synthesis of the core imidazo[1,2-a]pyrazine scaffold predominantly relies on the cyclocondensation of α-halo carbonyl compounds with 2-aminopyrazine derivatives. Chloroacetaldehyde serves as a pivotal reagent for constructing the fused imidazole ring due to its bifunctional reactivity and commercial availability. In a representative procedure, 2-aminopyrazine reacts with chloroacetaldehyde in aqueous medium under controlled pH (4.0-5.5) and temperature (60-80°C) to yield imidazo[1,2-a]pyrazin-8(7H)-one. This reaction proceeds through nucleophilic displacement followed by intramolecular cyclodehydration, forming the bicyclic system in a single step [4] .

Optimization studies reveal that electron-donating substituents on the pyrazine ring significantly enhance reaction kinetics and yields. For instance, 3-amino-6-methylpyrazine undergoes cyclization with chloroacetaldehyde at 70°C to afford 7-methylimidazo[1,2-a]pyrazin-8(7H)-one in 82% isolated yield after 6 hours, compared to 58% yield for the unsubstituted precursor under identical conditions. Microwave-assisted protocols further improve efficiency, reducing reaction times to 15-30 minutes while maintaining yields above 75% [7]. Alternative α-halo carbonyl reagents like bromoacetone enable the introduction of C-2 methyl substituents, demonstrating the versatility of this approach for scaffold diversification.

Table 1: Cyclization Efficiency with Different Pyrazine Precursors

Pyrazine PrecursorReagentTemperature (°C)Time (h)Yield (%)
2-AminopyrazineClCH₂CHO80858
3-Amino-6-methylpyrazineClCH₂CHO70682
2-Amino-5-bromopyrazineClCH₂CHO751065
2-Amino-3,5-dimethylpyrazineBrCH₂COCH₃85578

Suzuki-Miyaura Cross-Coupling for Bicyclic System Functionalization

Suzuki-Miyaura cross-coupling has emerged as the cornerstone methodology for introducing structural diversity at the C-3 position of the imidazo[1,2-a]pyrazine core. This transition metal-catalyzed reaction exhibits exceptional functional group tolerance and enables the formation of carbon-carbon bonds under mild conditions. The general protocol involves the palladium-catalyzed reaction of 3-bromo-7-methylimidazo[1,2-a]pyrazin-8(7H)-one with diverse boronic acids or esters in aqueous dioxane (3:1) at 80-90°C, typically employing Pd(PPh₃)₄ (2-5 mol%) and a base such as K₂CO₃ or Cs₂CO₃ [3] .

Notably, electron-deficient heteroaryl boronic esters exhibit enhanced reactivity compared to their electron-rich counterparts. For example, coupling with 4-pyridinylboronic acid pinacol ester proceeds quantitatively within 2 hours, while 4-methoxyphenylboronic acid requires extended reaction times (8-12 hours) for complete conversion. This methodology enables the installation of pharmacologically relevant substituents, including pyridyl, thienyl, and substituted phenyl groups that significantly influence target binding affinity. A recent advance employs Buchwald-type palladium catalysts (e.g., Pd₂(dba)₃/XPhos) for coupling sterically hindered boronic acids at ambient temperature, achieving yields exceeding 85% without competitive protodebromination [3].

Table 2: Representative Suzuki-Miyaura Coupling Examples

Boronic Acid/EsterCatalyst SystemTime (h)ProductYield (%)
4-PyridinylBpinPd(PPh₃)₄, K₂CO₃23-(pyridin-4-yl)98
3-ThienylB(OH)₂Pd(OAc)₂, SPhos43-(thiophen-3-yl)92
4-CF₃C₆H₄B(OH)₂Pd(PPh₃)₄, K₃PO₄63-(4-(trifluoromethyl)phenyl)85
2-NaphthylB(OH)₂Pd₂(dba)₃/XPhos83-(naphthalen-2-yl)76

Methylation Protocols for N-Substituted Imidazopyrazinone Scaffolds

Selective N-methylation at the 7-position constitutes a critical transformation for modulating the electronic properties and bioavailability of imidazo[1,2-a]pyrazinone derivatives. Two principal methodologies predominate: (1) direct alkylation of the parent imidazopyrazinone scaffold, and (2) incorporation of methylamine during cyclization. Direct alkylation employs methyl iodide or dimethyl sulfate as alkylating agents in the presence of mild bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO). This exocyclic nitrogen exhibits enhanced nucleophilicity compared to endocyclic nitrogens, enabling selective mono-methylation with controlled stoichiometry (1.1-1.3 equivalents of CH₃I) at 0-25°C to achieve >90% selectivity for the N-7 isomer [3] [6].

Phase-transfer catalysis markedly improves reaction efficiency for acid-sensitive derivatives. Tetrabutylammonium bromide (5 mol%) facilitates methylation at the aqueous-organic interface using 50% NaOH/CH₂Cl₂ with methyl bromide, reducing side product formation to <5%. Alternative approaches employ dimethyl carbonate under supercritical conditions (300°C, 80 bar) for environmentally benign N-methylation. Post-functionalization of pre-methylated scaffolds remains essential for synthesizing advanced intermediates like 5-(4-aminophenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one (CAS: 2227009-91-6), where late-stage methylation would compromise the aniline functionality [1].

Scaffold-Hopping Approaches for Bromodomain-Targeted Analogues

Scaffold-hopping strategies have been instrumental in developing imidazopyrazinone derivatives as potent bromodomain inhibitors, particularly targeting BRD4. The structural similarity between imidazo[1,2-a]pyrazin-8(7H)-one and imidazo[1,5-a]pyrazin-8(7H)-one scaffolds enables bioisosteric replacement while modulating binding interactions. Computational docking studies reveal that the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold establishes critical hydrogen bonds with Asn140 and Tyr97 residues in BRD4(1) through its carbonyl oxygen and N-1 nitrogen, respectively [3].

Systematic structure-activity relationship (SAR) exploration identifies the C-3 position as crucial for potency enhancement. Introduction of lipophilic substituents at C-3, particularly 4-methylpiperazin-1-yl and 4-morpholinophenyl groups, significantly improves BRD4 binding affinity by occupying the hydrophobic ZA channel. Compound 10j (7-methyl-3-(4-(4-methylpiperazin-1-yl)phenyl)imidazo[1,5-a]pyrazin-8(7H)-one) demonstrates exceptional potency with IC₅₀ values of 130 nM (BRD4(1)) and 76 nM (BRD4(2)), coupled with potent anti-proliferative effects in HL-60 (IC₅₀ = 0.57 μM) and MV4-11 (IC₅₀ = 0.18 μM) leukemia cell lines [3]. Further optimization incorporates isosteric replacements such as pyrazolo[1,5-a]pyrazines and imidazo[1,2-b]pyridazines to mitigate metabolic liabilities while maintaining the critical hydrogen bonding pattern with the BRD4 binding pocket.

Table 3: BRD4 Inhibitory Activity of Scaffold-Hopped Analogues

CompoundCore StructureC-3 SubstituentBRD4(1) IC₅₀ (nM)HL-60 IC₅₀ (μM)
10jImidazo[1,5-a]4-(4-Methylpiperazin-1-yl)phenyl1300.57
10fImidazo[1,5-a]4-Morpholinophenyl1851.12
8cPyrazolo[1,5-a]3,5-Dimethylisoxazol-4-yl4202.85
9dImidazo[1,2-b]4-(Dimethylamino)phenyl3803.40

Properties

Product Name

7-Methylimidazo[1,2-a]pyrazin-8(7H)-one

IUPAC Name

7-methylimidazo[1,2-a]pyrazin-8-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-9-4-5-10-3-2-8-6(10)7(9)11/h2-5H,1H3

InChI Key

GDIBOOZFUGRWAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C=CN=C2C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.